molecular formula C19H24N4O4 B7149223 N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1-propanoylpyrrolidine-3-carboxamide

N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1-propanoylpyrrolidine-3-carboxamide

Cat. No.: B7149223
M. Wt: 372.4 g/mol
InChI Key: ORDYAMPSYGOXMA-UHFFFAOYSA-N
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Description

  • Chemistry: This compound serves as a building block for designing new molecules with potential biological activity.

  • Biology: It can be used to study interactions with enzymes and receptors, providing insights into molecular biology.

  • Medicine: Researchers investigate its potential as a drug candidate for various conditions, including its pharmacokinetics and pharmacodynamics.

  • Industry: Its derivatives might be used in the development of new materials or as intermediates in chemical syntheses.

Properties

IUPAC Name

N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1-propanoylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-4-16(24)23-9-8-14(11-23)18(25)20-12(2)19-21-17(22-27-19)13-6-5-7-15(10-13)26-3/h5-7,10,12,14H,4,8-9,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDYAMPSYGOXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)C(=O)NC(C)C2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1-propanoylpyrrolidine-3-carboxamide involves several key steps:

  • Formation of the oxadiazole ring: This typically involves the cyclization of a hydrazide with an acid chloride or equivalent to form the 1,2,4-oxadiazole ring.

  • Attachment of the methoxyphenyl group: The 3-methoxyphenyl group can be introduced through substitution reactions, often involving halogenated precursors.

  • Linking the ethyl and pyrrolidine groups: This step might involve the coupling of an ethyl halide with a pyrrolidine derivative under basic conditions.

  • Final amide formation: The propanoyl group can be introduced by reacting the intermediate with propanoyl chloride in the presence of a base.

Industrial production methods: Industrially, the compound could be produced in larger quantities through optimized reaction conditions, including the use of continuous flow reactors and automation to ensure consistency and yield. The process would involve rigorous quality control to maintain the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can undergo several types of reactions:

  • Oxidation: Potential oxidation of the methoxy group to form aldehydes or acids.

  • Reduction: The oxadiazole ring may be susceptible to reduction under strong reducing conditions.

  • Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Hydrogenation with catalysts such as palladium on carbon (Pd/C).

  • Substitution: Halogenated reagents and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).

Major products formed from these reactions: Depending on the type of reaction, the major products can vary significantly. Oxidation may yield carboxylic acids, while reduction might lead to amines or alcohols. Substitution reactions can introduce new functional groups onto the aromatic ring or the nitrogen atoms.

Mechanism of Action

Mechanism by which the compound exerts its effects: The exact mechanism of action depends on the specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, inhibiting or modulating their activity. This interaction could be through binding to active sites or altering protein conformation.

Molecular targets and pathways involved: Potential targets include neurotransmitter receptors, enzymes involved in metabolic pathways, and signaling proteins. The pathways impacted by these interactions could range from neural signaling to metabolic regulation.

Comparison with Similar Compounds

  • N-[1-[2-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1-propanoylpyrrolidine-3-carboxamide: Similar structure but with a difference in the position of the methoxy group, potentially altering its binding affinity and activity.

  • N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1-propanoylpyrrolidine-3-carboxamide: Differences in aromatic substitution can impact solubility and reactivity.

  • N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1-propanoylpyrrolidine-3-carboxamide: Substitution with a methyl group instead of a methoxy group changes the electron density and, consequently, the chemical reactivity.

Each of these compounds offers unique properties that make them useful for different applications, from drug development to synthetic chemistry. The specific interactions and activities depend on their precise molecular structures.

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